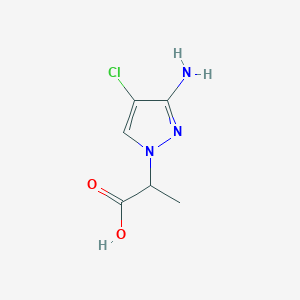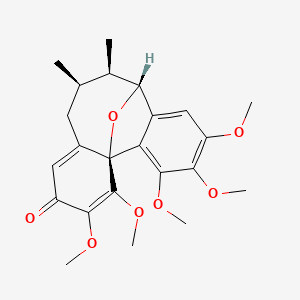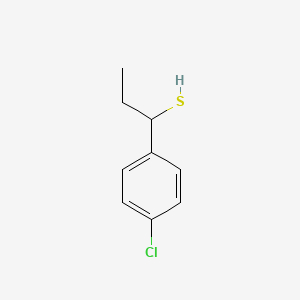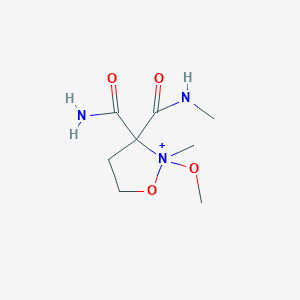![molecular formula C16H19NO3 B15238838 Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B15238838.png)
Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (8-oxobicyclo[321]octan-3-YL)carbamate is a chemical compound that features a bicyclic structure with an oxo group and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (8-oxobicyclo[32One common method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization . This method allows for the efficient construction of the 8-oxobicyclo[3.2.1]octane scaffold with a wide substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate.
化学反応の分析
Types of Reactions
Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure may also facilitate binding to specific receptors, influencing cellular pathways.
類似化合物との比較
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares the bicyclic core but has an azabicyclo structure instead of an oxobicyclo structure.
tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate: This compound has a similar carbamate group but differs in the substitution pattern.
Uniqueness
Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate is unique due to its specific combination of a benzyl group, an oxo group, and a carbamate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
benzyl N-(8-oxo-3-bicyclo[3.2.1]octanyl)carbamate |
InChI |
InChI=1S/C16H19NO3/c18-15-12-6-7-13(15)9-14(8-12)17-16(19)20-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,19) |
InChIキー |
JOIWNPMCHDEXQK-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC1C2=O)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B15238760.png)
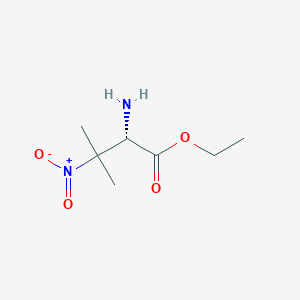
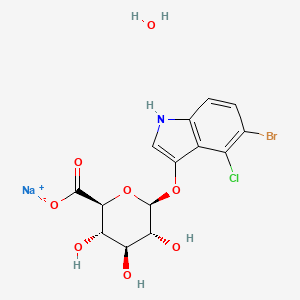
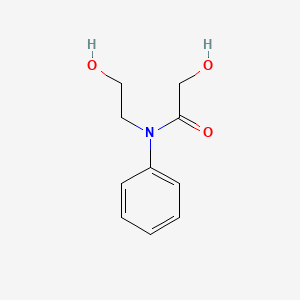
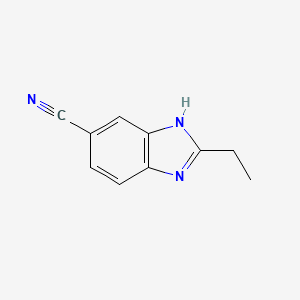
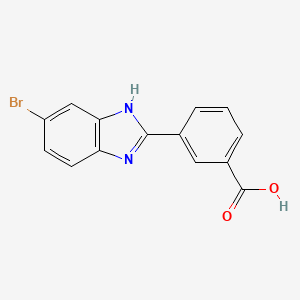
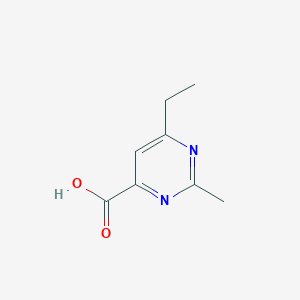
![7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B15238806.png)
![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)
